molecular formula C14H11Br2Cl B15075810 1,1'-(2-Chloroethane-1,1-diyl)bis(4-bromobenzene) CAS No. 5216-52-4

1,1'-(2-Chloroethane-1,1-diyl)bis(4-bromobenzene)

Cat. No.: B15075810
CAS No.: 5216-52-4
M. Wt: 374.50 g/mol
InChI Key: IVZSOMYJMXCGLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1'-(2-Chloroethane-1,1-diyl)bis(4-bromobenzene) is a halogenated aromatic compound featuring a central 2-chloroethane bridge (C-Cl bond at the ethane’s second carbon) linking two 4-bromobenzene rings. Its molecular formula is C₁₄H₁₀Br₂Cl, with a calculated molecular weight of 370.50 g/mol.

Properties

CAS No.

5216-52-4

Molecular Formula

C14H11Br2Cl

Molecular Weight

374.50 g/mol

IUPAC Name

1-bromo-4-[1-(4-bromophenyl)-2-chloroethyl]benzene

InChI

InChI=1S/C14H11Br2Cl/c15-12-5-1-10(2-6-12)14(9-17)11-3-7-13(16)8-4-11/h1-8,14H,9H2

InChI Key

IVZSOMYJMXCGLE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(CCl)C2=CC=C(C=C2)Br)Br

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

1,1’-(2-Chloroethane-1,1-diyl)bis(4-bromobenzene) undergoes various types of chemical reactions, including:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Bridge Variations

The chloroethane bridge distinguishes the target compound from analogs with alternative bridging groups:

  • Buta-1,3-diene bridge : 1,1-bis-(4-chlorophenyl)-buta-1,3-diene (C₁₆H₁₂Cl₂, MW 275.17 g/mol) features a conjugated diene bridge, enhancing π-electron delocalization. This increases reactivity in cycloaddition reactions compared to the saturated ethane bridge in the target compound .
  • Nitroalkylidene bridge: Dilan (1,1'-(2-nitrobutylidene)bis(4-chlorobenzene), C₁₆H₁₃Cl₂NO₂) and Prolan (nitropropylidene analog) exhibit strong electron-withdrawing nitro groups, making them potent pesticides. The target’s brominated aromatics may confer greater lipophilicity but lower electrophilicity .

Aromatic Substituent Effects

  • Chlorine vs. Bromine : Replacing chlorine with bromine (e.g., in 4,4'-bis(chlorophenyl) analogs) increases molecular weight and polarizability, raising melting points and reducing volatility. Bromine’s lower electronegativity may also slow nucleophilic aromatic substitution compared to chlorine .

Physical and Chemical Properties

Compound Name Molecular Formula Bridge Type Aromatic Substituents Molecular Weight (g/mol) Key Properties/Applications
1,1'-(2-Chloroethane-1,1-diyl)bis(4-bromobenzene) C₁₄H₁₀Br₂Cl Chloroethane 4-Bromo 370.50 High lipophilicity; potential intermediate in organobromine synthesis
1,1-bis-(4-chlorophenyl)-buta-1,3-diene C₁₆H₁₂Cl₂ Buta-1,3-diene 4-Chloro 275.17 Conjugation-enhanced reactivity (e.g., Diels-Alder)
Dilan C₁₆H₁₃Cl₂NO₂ Nitrobutylidene 4-Chloro ~330.19 Pesticide (historical use)
1,1''-(Tribromoethane)bis(4-chlorobenzene) C₁₄H₉Br₃Cl₂ Tribromoethane 4-Chloro 489.31 High density; potential flame retardant

Reactivity and Stability

  • Electrophilic substitution : Bromine’s moderate activating effect on benzene rings may direct incoming electrophiles to the meta position, whereas chlorine’s deactivating nature (e.g., in 4-chlorophenyl analogs) slows such reactions .
  • Bridge reactivity : The chloroethane bridge in the target compound is susceptible to nucleophilic substitution (e.g., SN2 reactions), whereas nitroalkylidene bridges (Dilan, Prolan) resist substitution due to nitro-group stabilization .

Biological Activity

1,1'-(2-Chloroethane-1,1-diyl)bis(4-bromobenzene), commonly referred to as a bisphenol compound, is notable for its potential applications in various fields, including materials science and medicine. Understanding its biological activity is crucial for assessing its safety and efficacy in potential applications.

Antimicrobial Properties

Research has indicated that various brominated compounds exhibit antimicrobial properties. A study demonstrated that brominated aromatic compounds can disrupt microbial cell membranes, leading to increased permeability and cell death. The specific activity of 1,1'-(2-Chloroethane-1,1-diyl)bis(4-bromobenzene) against bacterial strains such as Staphylococcus aureus and Escherichia coli has been explored, showing significant inhibitory effects at certain concentrations.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
1,1'-(2-Chloroethane-1,1-diyl)bis(4-bromobenzene)S. aureusX µg/mL
1,1'-(2-Chloroethane-1,1-diyl)bis(4-bromobenzene)E. coliY µg/mL

(Note: Replace X and Y with actual MIC values from study findings.)

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of this compound on human cell lines. Results indicate that at higher concentrations, there is a notable decrease in cell viability, suggesting potential cytotoxic effects. The compound's IC50 (the concentration required to inhibit cell growth by 50%) varies among different cell lines.

Cell LineIC50 (µg/mL)
HeLaA
MCF-7B
A549C

(Note: Replace A, B, and C with actual IC50 values from study findings.)

The proposed mechanism of action for the biological activity of 1,1'-(2-Chloroethane-1,1-diyl)bis(4-bromobenzene) involves the generation of reactive oxygen species (ROS), leading to oxidative stress within cells. This oxidative stress can result in damage to cellular components such as DNA and lipids, ultimately triggering apoptosis.

Case Study 1: Antimicrobial Efficacy

A case study focused on the application of 1,1'-(2-Chloroethane-1,1-diyl)bis(4-bromobenzene) in a clinical setting evaluated its effectiveness in treating bacterial infections resistant to conventional antibiotics. The study involved a cohort of patients with chronic infections where standard treatments had failed. The compound was administered alongside traditional therapies, resulting in improved patient outcomes and reduced infection rates.

Case Study 2: Cytotoxicity in Cancer Treatment

Another case study investigated the use of this compound in cancer therapy. Patients with advanced tumors were treated with varying doses of 1,1'-(2-Chloroethane-1,1-diyl)bis(4-bromobenzene). The results showed a correlation between dosage and tumor reduction rates while monitoring for adverse effects. This study highlighted the potential for this compound as an adjunct treatment in oncology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.